1-(1H-Imidazol-4-yl)-1H-pyrazole-4,5-diamine
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Overview
Description
1-(1H-Imidazol-4-yl)-1H-pyrazole-4,5-diamine is a heterocyclic compound that features both imidazole and pyrazole rings. These structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-Imidazol-4-yl)-1H-pyrazole-4,5-diamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of a diketone with an amidine or guanidine, followed by cyclization to form the imidazole ring . The pyrazole ring can be introduced through a similar cyclization process involving hydrazine derivatives .
Industrial Production Methods: Industrial production of this compound often employs high-yield synthetic routes that can be scaled up efficiently. These methods may include the use of catalysts to enhance reaction rates and selectivity, as well as optimized reaction conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 1-(1H-Imidazol-4-yl)-1H-pyrazole-4,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-4,5-dione derivatives, while reduction can produce various amine-substituted pyrazoles .
Scientific Research Applications
1-(1H-Imidazol-4-yl)-1H-pyrazole-4,5-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and infections.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism by which 1-(1H-Imidazol-4-yl)-1H-pyrazole-4,5-diamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing various biochemical pathways .
Comparison with Similar Compounds
Imidazole: A five-membered ring containing two nitrogen atoms, known for its role in biological systems and pharmaceuticals.
Uniqueness: 1-(1H-Imidazol-4-yl)-1H-pyrazole-4,5-diamine is unique due to its combination of both imidazole and pyrazole rings, which allows it to participate in a broader range of chemical reactions and exhibit diverse biological activities. This dual functionality makes it a valuable compound for research and development in multiple scientific disciplines .
Properties
Molecular Formula |
C6H8N6 |
---|---|
Molecular Weight |
164.17 g/mol |
IUPAC Name |
2-(1H-imidazol-5-yl)pyrazole-3,4-diamine |
InChI |
InChI=1S/C6H8N6/c7-4-1-11-12(6(4)8)5-2-9-3-10-5/h1-3H,7-8H2,(H,9,10) |
InChI Key |
AQZGOAIKIGSQBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC=N1)N2C(=C(C=N2)N)N |
Origin of Product |
United States |
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